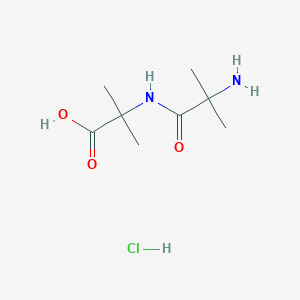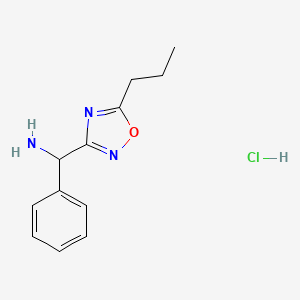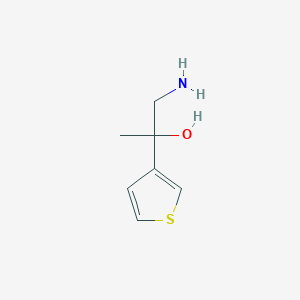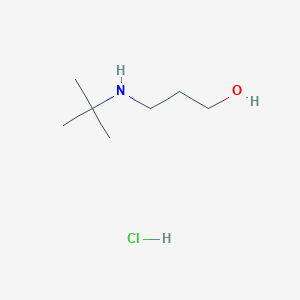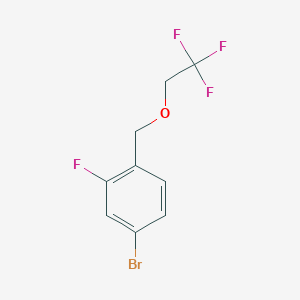
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Descripción general
Descripción
“4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H7BrF4O . It has a molecular weight of 273.02 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 . This indicates the presence of bromine, fluorine, and oxygen atoms in the molecule, along with a trifluoroethoxy group.
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The compound has a molar refractivity of 41.1±0.3 cm3 .
Aplicaciones Científicas De Investigación
Radiosynthesis in Pharmaceutical Research
The compound is utilized in the radiosynthesis of fluoromethyl-benzene derivatives, serving as a precursor for the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene. This process involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues of the compound, offering potential applications as bifunctional labeling agents in medical imaging and pharmaceuticals (Namolingam et al., 2001).
Coordination Chemistry and Cryptand Synthesis
The compound's derivatives play a crucial role in coordination chemistry, particularly in the synthesis of fluorocryptands. These macrocyclic compounds exhibit notable affinity for alkali and alkaline earth metal ions, leading to significant shifts in NMR resonances. The crystal structures of these compounds reveal unusual coordination spheres and short metal-fluorine distances, indicating strong metal-ligand interactions (Plenio et al., 1997).
Synthetic Utility in Organometallic Chemistry
1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from compounds similar to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, serves as a versatile starting material in organometallic synthesis. It enables the preparation of various organometallic intermediates, demonstrating the compound's utility in synthesizing complex molecular structures (Porwisiak et al., 1996).
Luminescent Material Development
Derivatives of benzene, including structures related to 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, are explored for their potential in creating green fluorophores for imaging applications. These compounds exhibit high fluorescence emission, photostability, and solvent- and pH-independent fluorescence with large Stokes shifts, underlining their significance in the development of luminescent materials (Beppu et al., 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPVHUYVIXFNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
